2-(Difluoromethyl)-2H-indazole-5-carboxylic acid is an organic compound classified as a derivative of indazole, a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring. This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid functional group, which significantly influence its chemical properties and potential applications in various scientific fields.
This compound can be synthesized through various chemical methods, with notable interest in its potential biological activities and applications in medicinal chemistry. The synthesis typically involves the introduction of the difluoromethyl group onto the indazole scaffold, followed by the formation of the carboxylic acid.
2-(Difluoromethyl)-2H-indazole-5-carboxylic acid is classified under:
The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid commonly employs difluoromethylation techniques. One effective method involves using difluorocarbene precursors, which can be introduced into the indazole framework under mild conditions. Transition metal catalysts, such as palladium or copper, are often employed to facilitate this transformation.
The molecular formula for 2-(difluoromethyl)-2H-indazole-5-carboxylic acid is . Its structure features:
2-(Difluoromethyl)-2H-indazole-5-carboxylic acid can undergo several types of chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and sometimes catalysts to achieve desired outcomes efficiently.
The mechanism of action for 2-(difluoromethyl)-2H-indazole-5-carboxylic acid involves its interaction with biological targets at the molecular level. The difluoromethyl group enhances binding affinity to enzymes and receptors through:
This mechanism suggests potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
The scientific uses of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid include:
The indazole nucleus—a bicyclic structure fusing benzene and pyrazole rings—has evolved from chemical curiosity to privileged scaffold in drug discovery. Initially considered pharmacologically obscure due to its scarcity in nature, systematic exploration since the mid-20th century revealed its versatile bioactivity profile. The 1H-indazole tautomer dominates in biological systems due to thermodynamic stability, enabling optimized target interactions [1]. Landmark approvals established its pharmaceutical relevance: benzydamine (anti-inflammatory, 1960s), bendazac (antiallergic/cataract prevention, 1980s), and pazopanib (tyrosine kinase inhibitor for renal carcinoma, FDA-approved 2009) [1] [7]. The 2010s witnessed accelerated adoption, with niraparib (PARP inhibitor for ovarian cancer, 2017) and entrectinib (TRK inhibitor for solid tumors, 2019) exemplifying indazole's role in targeted oncology therapies [7].
Table 1: Clinically Approved Indazole-Containing Drugs and Therapeutic Applications
Compound (Approval Year) | Therapeutic Indication | Molecular Target | Indazole Substitution Pattern |
---|---|---|---|
Benzydamine (1960s) | Anti-inflammatory | Unknown | 3-(1-piperazinylmethyl)-1H-indazole |
Pazopanib (2009) | Renal cell carcinoma | VEGFR/PDGFR/c-Kit | 1H-indazole-3-yl amine |
Niraparib (2017) | Ovarian cancer | PARP1/2 | 2-(difluoromethyl)-7-fluoro-1H-indazole |
Entrectinib (2019) | NTRK-fusion tumors | TRK/ROS1/ALK | 5-amino-1H-indazole |
Biological studies underscore indazole's "multitargeting capacity": The scaffold interacts with diverse enzyme classes through hydrogen bonding (N1/N2 atoms), π-stacking (aromatic ring), and hydrophobic contacts. This adaptability enables therapeutic targeting of kinases (pazopanib), DNA repair enzymes (niraparib), and neurotransmitter receptors (granisetron) [1] [7]. Recent antiprotozoal research revealed 2-aryl-2H-indazoles exhibit exceptional activity against Entamoeba histolytica and Giardia intestinalis (IC~50~ <0.05 µM), outperforming reference drugs like metronidazole. Crucially, electron-withdrawing groups (Cl, COOCH~3~, CF~3~) at the 2-phenyl ring enhance potency by modulating electron density and binding affinity [7].
Difluoromethyl (-CF~2~H) introduction represents a strategic medicinal chemistry advancement, balancing electronic effects, lipophilicity, and metabolic stability. Unlike trifluoromethyl (-CF~3~), -CF~2~H exhibits hydrogen bonding capability via its acidic proton (pK~a~ ~26-28) while retaining electronegativity and steric bulk [5] [8]. Early synthetic approaches relied on multistep sequences:
Modern methodologies prioritize regioselective 2-difluoromethylation:
Table 2: Synthetic Methods for Difluoromethylated 2H-Indazoles
Method | Reagents/Conditions | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Cadogan Cyclization | R~3~P/SiH~4~, 110°C, 24h | 3-CF~2~H | 45-75% | Metal-free, broad FG tolerance |
Direct N2-Alkylation | CF~3~SO~3~H or Cu(OTf)~2~, RT, 1h | 2-CF~2~H | 70-95% | Late-stage modification |
Pd-Catalyzed Coupling | Pd(OAc)~2~/tBu~3~PHBF~4~, Cs~2~CO~3~, DMSO | 2-Aryl with o-CF~2~H | 61-89% | Tunable electronic properties |
Copper Oxide Nanoparticles | Cu~2~O-NP, PEG~300~, NaN~3~, 80°C | 3-Carboxylate | 50-85% | Green solvent, ligand-free |
For 5-carboxylic acid derivatives, late-stage functionalization dominates: Protected 5-bromo-2H-indazoles undergo Pd-catalyzed carbonylation (CO, OH⁻), while carboxylated sydnones participate in [3+2] cycloadditions with arynes [2] [8]. The synergistic effect of 2-difluoromethyl and 5-carboxyl groups enhances target binding—quantum mechanics studies confirm polarized electrostatic potential maps facilitate salt bridge formation with Lys779 in PI3Kδ, explaining 18-fold higher activity versus methyl analogs (IC~50~ 18 nM vs 236 nM) [5].
Regiochemical variations in indazole carboxylic acids profoundly influence physicochemical properties and bioactivity. Positional isomers exhibit distinct hydrogen-bonding capacities, pK~a~ values, and metabolic stability:
Synthetic strategies diverge by target isomer:
Table 3: Comparative Properties of Indazole Carboxylic Acid Positional Isomers
Isomer | pK~a~ | logD~7.4~ | Aqueous Solubility (µg/mL) | Antiprotozoal IC~50~ (µM) ^a^ | PI3Kδ IC~50~ (nM) |
---|---|---|---|---|---|
2H-indazole-5-COOH | 3.8 | 0.9 | 42 | 0.022 (E. histolytica) | 18 (CPL302415) |
2H-indazole-6-COOH | 4.1 | 1.3 | 18 | 0.063 (G. intestinalis) | 275 |
2H-indazole-7-COOH | 3.9 | 1.1 | 29 | 0.107 (T. vaginalis) | 92 (meta-F analog) |
1H-indazole-4-COOH | 4.3 | 1.5 | <10 | >1.0 | >1000 |
^a^ Data for 4-COOCH~3~ derivatives against protozoa [7]
Biological profiling confirms 5-isomer superiority: Against PI3Kδ, 5-carboxyl indazoles show 15-fold lower IC~50~ than 6-isomers due to optimal salt bridge geometry with Val828 [5]. In antiprotozoal assays, 2-(4-methoxycarbonylphenyl)-2H-indazole-5-carboxylic acid methyl ester (Table 2, compound 4) achieves IC~50~ 22 nM against E. histolytica—10-fold more potent than 7-substituted analogs [7]. Molecular dynamics simulations reveal 5-COOH forms stable bifurcated H-bonds with catalytic residues, while 6-COOH adopts suboptimal orientations due to torsional strain [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9